molecular formula C21H14ClF3N4O5 B11597840 3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11597840
M. Wt: 494.8 g/mol
InChI Key: VQCXVORYVHJOLU-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Methoxyphenyl Group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxyphenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: A simpler analogue with similar functional groups but lacking the pyrrolopyrimidine core.

    4-methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and reactivity.

Uniqueness

The uniqueness of 3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide lies in its complex structure, which combines multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C21H14ClF3N4O5

Molecular Weight

494.8 g/mol

IUPAC Name

3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14ClF3N4O5/c1-34-13-7-5-12(6-8-13)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)10-3-2-4-11(22)9-10/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

VQCXVORYVHJOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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